molecular formula C14H15BN2O4 B1421248 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid CAS No. 1072946-22-5

6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

Cat. No. B1421248
M. Wt: 286.09 g/mol
InChI Key: JNXUVKTWNOJCPO-UHFFFAOYSA-N
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Description

“6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid” is a chemical compound with the CAS Number: 1072946-22-5 . It has a molecular weight of 286.1 . The IUPAC name for this compound is 6-{[(4-methoxybenzyl)amino]carbonyl}-3-pyridinylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15BN2O4/c1-21-12-5-2-10(3-6-12)8-17-14(18)13-7-4-11(9-16-13)15(19)20/h2-7,9,19-20H,8H2,1H3,(H,17,18) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Luminescent Properties and Electroluminescent Devices

Boron compounds, including those related to pyridine-boronic acids, have been synthesized and studied for their luminescent properties. Such compounds exhibit bright blue luminescence in both solution and solid states, which makes them suitable for application in electroluminescent (EL) devices. The synthesis, structure, and luminescent properties of these boron complexes highlight their potential for creating white and blue EL devices, demonstrating good thermal stability and higher glass transition temperatures (Zhang et al., 2006).

Electrochemical Sensors

Poly(pyridine-3-boronic acid)/multiwalled carbon nanotubes (MWCNTs) composites have been used to modify glassy carbon electrodes for the simultaneous determination of biomolecules like ascorbic acid, 3,4-dihydroxyphenylacetic acid, and uric acid. The modified electrodes show well-resolved anodic peaks for these substances, indicating potential applications in biosensing and medical diagnostics (Wu et al., 2010).

Molecular Recognition and Chemosensing

The study of N-B interaction in o-(N,N-dialkylaminomethyl)arylboronate systems has contributed to understanding molecular recognition mechanisms. Such insights are instrumental in designing chemosensors targeting physiologically important substances, including saccharides and catecholamines, indicating the potential for developing new chemosensing technologies based on these scaffolds (Zhu et al., 2006).

Fluorescent Sensors for Glucose Monitoring

Boronic acid-based fluorescent sensors have been developed for potential noninvasive and continuous glucose monitoring. These sensors are designed for compatibility with contact lenses, demonstrating the application of pyridine-boronic acid derivatives in health monitoring technologies, particularly for diabetes management (Badugu et al., 2005).

Suzuki Cross-Coupling Reactions

Pyridylboronic acids, including derivatives related to 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid, have been utilized in Suzuki cross-coupling reactions to synthesize highly functionalized heteroarylpyridines. These reactions showcase the utility of such compounds in constructing complex organic molecules, with implications for pharmaceutical development and materials science (Smith et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin and eye irritation . The precautionary statements associated with this compound include P264 (wash hands and skin thoroughly after handling), P280 (wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

properties

IUPAC Name

[6-[(4-methoxyphenyl)methylcarbamoyl]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BN2O4/c1-21-12-5-2-10(3-6-12)8-17-14(18)13-7-4-11(9-16-13)15(19)20/h2-7,9,19-20H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXUVKTWNOJCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674462
Record name (6-{[(4-Methoxyphenyl)methyl]carbamoyl}pyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

CAS RN

1072946-22-5
Record name (6-{[(4-Methoxyphenyl)methyl]carbamoyl}pyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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